Cas no 57718-00-0 (Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI))

Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI) structure
57718-00-0 structure
Product Name:Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI)
N.o CAS:57718-00-0
MF:C22H31N10O18P3
MW:816.459026575089
CID:377268
PubChem ID:135600367
Update Time:2025-04-19

Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • [(2R,3S,4R)-5-(2-amino-7-methyl-6-oxo-3H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy
    • 7-methylguanosine-5'-triphosphoryl-2'-O-methylguanosine
    • 5'-ester with 7-methylguanosine, inner salt (9CI)
    • Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''&reg
    • H6GY276TPY
    • UNII-H6GY276TPY
    • Guanosine 5'-(tetrahydrogen triphosphate), 2'-O-methyl-, 5'-5'-ester with 2-amino-6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl-1H-purinium hydroxide, inner salt
    • m(7)G(5')Pppgm
    • 57718-00-0
    • Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI)
    • Inchi: 1S/C22H31N10O18P3/c1-30-6-32(16-10(30)18(37)29-22(24)27-16)19-13(35)11(33)7(47-19)3-45-51(38,39)49-53(42,43)50-52(40,41)46-4-8-12(34)14(44-2)20(48-8)31-5-25-9-15(31)26-21(23)28-17(9)36/h5-8,11-14,19-20,33-35H,3-4H2,1-2H3,(H8-,23,24,26,27,28,29,36,37,38,39,40,41,42,43)/t7-,8-,11-,12-,13-,14-,19?,20-/m1/s1
    • Chave InChI: CUWKXCJRSKNYSN-YGYKVGJLSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H](C([N+]2=CN(C)C3C(NC(N)=NC2=3)=O)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)OC)O

Propriedades Computadas

  • Massa Exacta: 816.10333
  • Massa monoisotópica: 816.10306517g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 9
  • Contagem de aceitadores de ligações de hidrogénio: 21
  • Contagem de Átomos Pesados: 53
  • Contagem de Ligações Rotativas: 13
  • Complexidade: 1650
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -8.3
  • Superfície polar topológica: 402Ų

Propriedades Experimentais

  • PSA: 401.62
Fornecedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.